Anidulafungin or Eraxis is an anti-fungal drug manufactured by Pfizer that gained approval by the Food and Drug Administration (FDA) in February 21, 2006; it was previously known as LY303366. There is preliminary evidence that it has a similar safety profile to caspofungin.
Anidulafungin is an Echinocandin Antifungal.
Anidulafungin is a natural product found in Streptomyces with data available.
Anidulafungin is a cyclic lipopeptide echinocandin derivative with antifungal activity. Anidulafungin inhibits 1,3 beta-D-glucan synthase, an enzyme involved in fungal cell wall synthesis, resulting in cell lysis and death. This agent is active against Candida species and Aspergillus. (NCI04)
Echinocandin antifungal agent that is used in the treatment of CANDIDEMIA and CANDIDIASIS.
Anidulafungin
CAS No.: 166663-25-8
Cat. No.: VC0518914
Molecular Formula: C58H73N7O17
Molecular Weight: 1140.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 166663-25-8 |
---|---|
Molecular Formula | C58H73N7O17 |
Molecular Weight | 1140.2 g/mol |
IUPAC Name | N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |
Standard InChI | InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1 |
Standard InChI Key | JHVAMHSQVVQIOT-MFAJLEFUSA-N |
Isomeric SMILES | CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O |
SMILES | CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O |
Canonical SMILES | CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O |
Appearance | Solid powder |
Mechanism of Action and Pharmacodynamics
Anidulafungin inhibits 1,3-β-D-glucan synthase, an enzyme critical for synthesizing β-(1,3)-D-glucan, a polysaccharide essential for fungal cell wall integrity . By noncompetitively binding to the FKS1 subunit of the enzyme complex, it disrupts cell wall formation, leading to osmotic instability and fungal cell death . This mechanism is selective for fungal cells, as mammalian cells lack analogous structures, minimizing off-target effects .
Spectrum of Activity:
-
Candida spp.: Anidulafungin demonstrates potent activity against C. albicans, C. glabrata, C. tropicalis, and C. krusei, including fluconazole-resistant strains .
-
Aspergillus spp.: While less effective than voriconazole or amphotericin B, it exhibits inhibitory activity against A. fumigatus in murine models .
-
Limitations: No activity against Cryptococcus neoformans, Trichosporon, Fusarium, or zygomycetes .
Pharmacokinetics and Metabolism
Anidulafungin’s pharmacokinetic profile supports once-daily dosing without requiring adjustments for renal or hepatic impairment . Key parameters are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of Anidulafungin in Adults
Parameter | Value | Source |
---|---|---|
Volume of Distribution | 30–50 L | |
Protein Binding | 84–90% | |
Half-Life | 24–26 hours | |
Clearance | 0.8–1.0 L/h | |
Metabolism | Chemical degradation (non-enzymatic) | |
Excretion | Feces (30%), urine (<1%) |
The drug follows linear kinetics, with steady-state concentrations achieved after a loading dose (200 mg on day 1, followed by 100 mg/day) . Tissue distribution studies in rats revealed high concentrations in the liver, spleen, and kidneys, but minimal penetration into cerebrospinal fluid .
Clinical Efficacy in Invasive Fungal Infections
Esophageal Candidiasis
Adverse Event | Incidence (%) | Severity | Source |
---|---|---|---|
Hypokalemia | 3.1–10 | Mild–Moderate | |
Diarrhea | 3.1–28 | Mild–Moderate | |
Elevated Liver Enzymes | 1.5–5 | Transient | |
Infusion Reactions | <2 | Mild |
Serious AEs, such as anaphylaxis or hemolysis, are rare (<1%) . In pediatric populations (1 month–2 years), anidulafungin (3 mg/kg loading dose, then 1.5 mg/kg/day) showed similar safety profiles to adults, with no treatment-related deaths .
Drug Interactions and Special Populations
Anidulafungin’s lack of cytochrome P450 metabolism minimizes interactions with immunosuppressants, antiretrovirals, or anticoagulants . Dosage adjustments are unnecessary in:
-
Renal Impairment: No correlation between creatinine clearance and drug exposure .
-
Hepatic Dysfunction: No accumulation observed in cirrhosis .
Comparative Efficacy and Guidelines
The Infectious Diseases Society of America (IDSA) recommends echinocandins, including anidulafungin, as first-line therapy for candidemia due to their broader spectrum and lower resistance potential compared to azoles . In contrast, azoles remain preferred for chronic mucocutaneous candidiasis due to oral bioavailability .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume